molecular formula C14H17BrO6 B8577931 Methyl 3-bromo-5-formyl-4-(2-methoxyethoxymethoxy)-phenylacetate

Methyl 3-bromo-5-formyl-4-(2-methoxyethoxymethoxy)-phenylacetate

Cat. No. B8577931
M. Wt: 361.18 g/mol
InChI Key: XHOUCPGAWMCBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08415328B2

Procedure details

To a 5-L round-bottom flask was added methyl (3-bromo-5-formyl-4-hydroxy-phenyl)acetate (210 g, 769 mmol, prepared in Reference A above), dichloromethane (2 L), and N,N-diisopropylethylamine (161 mL, 119 g, 923 mmol). A solution of 2-methoxyethoxy-methyl chloride (MEM chloride, obtained from TCI America; 106 mL; 923 mmol) in dichloromethane (500 mL) was added dropwise via an addition funnel over 2 h. The reaction was allowed to stir at ambient temperature for overnight, after which time HPLC analysis showed that the reaction was complete. The reaction mixture was diluted with 0.5 N aqueous HCl (1 L) and the solution was allowed to stir at ambient temperature for 0.25 h, then the layers were separated. The organic layer was washed with additional 0.5 N aqueous HCl, followed by saturated aqueous sodium chloride (1 L). The organic layer was concentrated under vacuum to give an oil, which later solidified upon standing. The solid could be crystallized from ethyl acetate and hexane to yield methyl[3-bromo-5-formyl-4-(2-methoxyethoxymethoxy)phenyl]-acetate (237 g) as a colorless solid.
Name
methyl (3-bromo-5-formyl-4-hydroxy-phenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
106 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
161 mL
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH:5]=[C:6]([CH:9]=[O:10])[C:7]=1[OH:8].C(N(CC)C(C)C)(C)C.[CH3:25][O:26][CH2:27][CH2:28][O:29][CH2:30]Cl>ClCCl.Cl>[CH3:15][O:14][C:12](=[O:13])[CH2:11][C:4]1[CH:5]=[C:6]([CH:9]=[O:10])[C:7]([O:8][CH2:25][O:26][CH2:27][CH2:28][O:29][CH3:30])=[C:2]([Br:1])[CH:3]=1

Inputs

Step One
Name
methyl (3-bromo-5-formyl-4-hydroxy-phenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=C(C1O)C=O)CC(=O)OC
Step Two
Name
Quantity
106 mL
Type
reactant
Smiles
COCCOCCl
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
161 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
2 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at ambient temperature for 0.25 h
Duration
0.25 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with additional 0.5 N aqueous HCl
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give an oil, which
CUSTOM
Type
CUSTOM
Details
The solid could be crystallized from ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(CC1=CC(=C(C(=C1)C=O)OCOCCOC)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 237 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.